Bis(adenosine)-5'-pentaphosphate

Description

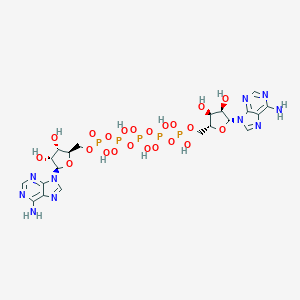

Bis(adenosine)-5'-pentaphosphate (Ap₅A), also termed P¹,P⁵-di(adenosine-5')pentaphosphate, is a dinucleoside polyphosphate consisting of two adenosine moieties linked by a pentaphosphate chain. It is synthesized enzymatically by acetyl-CoA synthetase in yeast during sporulation and by firefly luciferase under specific conditions . Ap₅A is distinct from adenosine 5'-pentaphosphate (p₅A), a single adenosine with five phosphates, and serves as a potent multisubstrate inhibitor of adenylate kinase (AK), with nanomolar inhibitory constants (Ki) . Its physiological roles include modulating nucleotide metabolism and acting as a partial agonist of ATP receptors in neuronal signaling .

Properties

CAS No. |

14220-10-1 |

|---|---|

Molecular Formula |

C20H29N10O22P5 |

Molecular Weight |

916.4 g/mol |

IUPAC Name |

bis[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate |

InChI |

InChI=1S/C20H29N10O22P5/c21-15-9-17(25-3-23-15)29(5-27-9)19-13(33)11(31)7(47-19)1-45-53(35,36)49-55(39,40)51-57(43,44)52-56(41,42)50-54(37,38)46-2-8-12(32)14(34)20(48-8)30-6-28-10-16(22)24-4-26-18(10)30/h3-8,11-14,19-20,31-34H,1-2H2,(H,35,36)(H,37,38)(H,39,40)(H,41,42)(H,43,44)(H2,21,23,25)(H2,22,24,26)/t7-,8-,11-,12-,13-,14-,19-,20-/m1/s1 |

InChI Key |

OIMACDRJUANHTJ-XPWFQUROSA-N |

SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N |

Other CAS No. |

41708-91-2 |

Synonyms |

Ap5A diadenosine pentaphosphate P(1),P(5)-bis(5'-adenosyl)pentaphosphate P(1),P(5)-di(adenosine-5'-)pentaphosphate |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Features

Key Observations :

Enzymatic Interactions and Inhibitory Roles

Mechanistic Insights :

Comparison with Ap₄A :

- Ap₄A is synthesized by aminoacyl-tRNA synthetases during amino acid starvation and degraded by asymmetrical dinucleoside tetraphosphatase into ATP and AMP .

Contradictions and Limitations

- Terminology Confusion: erroneously lists Ap₅A as an ATP synonym, highlighting the need for precise nomenclature .

- Functional Overlap : Ap₅A and Ap₄A share roles in nucleotide metabolism but differ in phosphate chain length and enzyme specificity.

Preparation Methods

Reaction Mechanism and Substrate Specificity

ACoS from Saccharomyces cerevisiae catalyzes the formation of adenosine 5'-pentaphosphate (p5A) through a two-step mechanism:

-

Activation Phase : ATP reacts with polyphosphate (e.g., tetrapolyphosphate, P4) to form an enzyme-bound adenylate intermediate.

-

Chain Elongation : The intermediate undergoes nucleophilic attack by inorganic polyphosphate, elongating the phosphate chain.

The enzyme exhibits substrate specificity for ATP and polyphosphates of varying lengths. Tripolyphosphate (P3) and tetrapolyphosphate (P4) yield adenosine tetraphosphate (p4A) and pentaphosphate (p5A), respectively, with reaction rates of 7.5 nmol·mg⁻¹·min⁻¹ for P3 and 1.0 nmol·mg⁻¹·min⁻¹ for P4.

Optimization of Enzymatic Synthesis

Key parameters influencing yield and purity include:

The inclusion of pyrophosphatase prevents backward hydrolysis, increasing product accumulation. However, enzymatic methods face challenges in scaling due to enzyme purification requirements and substrate competition.

Chemical Synthesis of this compound

Chemical approaches offer greater control over phosphate chain length and stereochemistry. A recent breakthrough involves using pentametaphosphate derivatives to conjugate adenosine monophosphates (AMP) into Ap5A.

Pentaphosphorylation Reagents and Promoters

The trianion [P₅O₁₄]³⁻ (1 ) serves as a condensed phosphate donor, enabling one-step pentaphosphate chain attachment. Molybdenum(III) acetonitrile complex (Mo(NCMe)₃) acts as a promoter, facilitating nucleophilic substitution at the phosphate termini.

Reaction Scheme :

Synthetic Protocol and Yield

The procedure involves:

-

Dissolving AMP and 1 in anhydrous acetonitrile.

-

Adding Mo(NCMe)₃ (10 mol%) under inert atmosphere.

-

Stirring at 25°C for 24 hours.

This method achieves yields of 65–70% , with purity confirmed via HPLC and ³¹P NMR.

| Component | Role |

|---|---|

| [P₅O₁₄]³⁻ | Pentaphosphate donor |

| Mo(NCMe)₃ | Lewis acid catalyst |

| Acetonitrile | Anhydrous solvent |

Comparative Analysis of Synthesis Methods

The choice between enzymatic and chemical synthesis depends on application-specific requirements:

Enzymatic synthesis excels in producing biologically active isomers, while chemical methods enable large-scale production with modular phosphate chain design .

Q & A

Q. How is Ap5A enzymatically synthesized in yeast, and what experimental conditions optimize its production?

Ap5A is synthesized via yeast acetyl-CoA synthetase (ACS) using ATP and polyphosphates (P3/P4) as substrates. Key conditions include:

- pH 6.3–6.5 (optimal activity) in MES-KOH buffer .

- Mg²⁺ or Mn²⁺ as essential cofactors (Mg²⁺ yields higher efficiency) .

- Substrate kinetics : Km values of 0.16 mM (ATP) and 4.7 mM (P3/P4) .

- Acetate supplementation doubles synthesis rates by enhancing ACS activity .

Methodological recommendation: Use TLC or HPLC to monitor reaction progress and validate purity .

Q. What analytical techniques are used to differentiate Ap5A from structurally similar nucleotides (e.g., Ap4A, ATP)?

- Thin-layer chromatography (TLC) with silica gel sheets and fluorescent indicators resolves Ap5A (Rf ≈ 0.5) from ATP (Rf ≈ 0.7) .

- HPLC with ion-pair reverse-phase columns provides precise quantification .

- Enzymatic assays with alkaline phosphatase confirm resistance to hydrolysis (Ap5A remains intact, while ATP degrades) .

Q. What is the physiological role of Ap5A in yeast sporulation?

Ap5A accumulates during late sporulation stages, coinciding with ascospore formation. Its synthesis correlates with acetate-induced ACS activation, suggesting a regulatory role in developmental signaling . Key evidence:

- Ap5A is absent in vegetative cells and asporogenous yeast strains .

- Acetate (a sporulation inducer) enhances Ap5A production .

Advanced Research Questions

Q. How does Ap5A act as a competitive inhibitor of carbamyl phosphate synthetase (CPS), and what does this reveal about enzyme mechanisms?

Ap5A binds CPS at two ATP-binding sites, mimicking the transition state of ATP hydrolysis. Studies show:

- Inhibition specificity : Ap5A (IC50 ≈ 10 µM) is more potent than shorter-chain dinucleotides (e.g., Ap4A, Ap3A) .

- Structural evidence : Ap5A’s pentaphosphate bridge aligns with CPS active-site residues, blocking substrate access .

Methodological application: Use Ap5A to probe ATP-dependent enzyme mechanisms or map binding sites via X-ray crystallography .

Q. How can contradictory data on Ap5A synthesis rates across ACS batches be resolved?

Discrepancies arise from enzyme source variability. Solutions include:

- Enzyme purity : Validate ACS activity via SDS-PAGE (72–82 kDa bands) and kinetic assays .

- Post-translational modifications : Phosphorylation (e.g., Thr/Ser residues) can enhance ACS activity 2–6x .

- Batch testing : Pre-screen commercial ACS (e.g., Sigma vs. Boehringer Mannheim) for Ap5A synthesis capacity .

Q. What metabolic pathways regulate Ap5A degradation, and how can these be experimentally modulated?

Ap5A is hydrolyzed by:

- Asymmetric dinucleoside tetraphosphatases (e.g., Km ≈ 5 µM in rat liver) .

- Non-specific phosphatases (e.g., alkaline phosphatase at pH 8.0) .

Modulation strategies: - Inhibitors : Use P1,P5-di(imidazoyl) derivatives to block degradation .

- Knockout models : Delete YSA1 (yeast hydrolase gene) to study Ap5A accumulation .

Q. How does acetate enhance Ap5A synthesis in ACS-catalyzed reactions?

Acetate activates ACS by promoting the formation of acetyl-AMP intermediates, which donate adenosyl groups to polyphosphates. Key findings:

- Kinetic boost : Acetate reduces Km for ATP from 0.16 mM to 0.065 mM .

- Inhibition reversal : Acetate mitigates acetyl-CoA’s inhibitory effect on ACS .

Experimental design: Use [³H]-ATP and [³²P]-polyphosphates to track adenosyl transfer .

Methodological Considerations

Q. How to design an enzyme kinetics assay for Ap5A synthesis?

Q. What controls are critical when studying Ap5A’s role in cellular signaling?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.